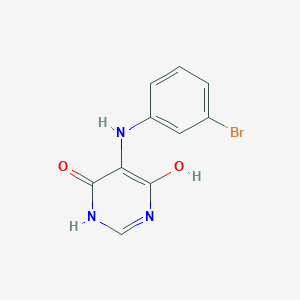

5-(3-Bromophenylamino)pyrimidine-4,6-diol

Description

Significance of Pyrimidine (B1678525) Scaffold in Drug Discovery and Development

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of the nucleobases uracil, thymine, and cytosine in DNA and RNA. mdpi.comnih.gov This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its ability to mimic endogenous molecules allows pyrimidine-based compounds to readily interact with a wide array of biological targets, including enzymes and receptors, with high affinity and specificity. nih.gov

The versatility of the pyrimidine core is further enhanced by its synthetic tractability, which allows for extensive chemical modifications to fine-tune its pharmacological properties. nih.gov This has led to the successful development of a multitude of FDA-approved drugs incorporating the pyrimidine motif, underscoring its profound impact on human health. nih.gov The pyrimidine scaffold's unique physicochemical attributes often contribute to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org

Overview of Biologically Active Pyrimidine-Based Compounds and Their Roles

The therapeutic applications of pyrimidine derivatives are remarkably diverse, spanning a wide spectrum of diseases. nih.gov The structural diversity achievable with the pyrimidine scaffold has enabled the development of compounds with a vast range of biological activities. nih.govnih.gov

Table 1: Examples of Biologically Active Pyrimidine-Based Drugs and Their Roles

| Compound Name | Therapeutic Class | Mechanism of Action |

| Imatinib | Anticancer | Inhibits the Bcr-Abl tyrosine kinase, crucial in chronic myeloid leukemia. ijpsjournal.comnih.gov |

| Trimethoprim | Antibacterial | Inhibits dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis. nih.gov |

| Iclaprim | Antibacterial | A diaminopyrimidine that also targets bacterial dihydrofolate reductase. nih.govijpsjournal.com |

| Brodiprim | Antibacterial | A selective inhibitor of bacterial dihydrofolate reductase. nih.gov |

| Fluorouracil (5-FU) | Anticancer | A pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells. |

| Zidovudine (AZT) | Antiviral | A nucleoside reverse transcriptase inhibitor used to treat HIV infection. |

| Erlotinib | Anticancer | A potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov |

These examples represent only a fraction of the successful pyrimidine-based drugs, with ongoing research continually uncovering new therapeutic possibilities for this versatile scaffold, including anti-inflammatory, antifungal, antimalarial, and antihypertensive agents. acs.orgrsc.org

Rationale for Academic Investigation of 5-(3-Bromophenylamino)pyrimidine-4,6-diol

While direct academic studies on this compound are not extensively published, a strong rationale for its investigation can be inferred from the well-established roles of structurally similar compounds in medicinal chemistry, particularly in the domain of kinase inhibition.

The molecular architecture of this compound combines two key pharmacophoric elements: the pyrimidine-4,6-diol core and the 3-bromophenylamino substituent. The phenylamino-pyrimidine scaffold is a well-known motif in the design of kinase inhibitors. nih.gov For instance, a series of 4-(phenylamino)pyrimido[5,4-d]pyrimidines have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The anilino (phenylamino) portion of these molecules typically occupies the ATP-binding site of the kinase.

The presence of a bromine atom at the meta-position of the phenyl ring is also significant. Halogen atoms, particularly bromine, can form halogen bonds and other non-covalent interactions within the active site of a protein, potentially enhancing binding affinity and selectivity. Furthermore, the 3-bromophenyl moiety is a common feature in numerous kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Research on closely related structures provides further impetus for the investigation of this compound. For example, a series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.gov Molecular docking studies of these compounds suggested potential interactions with the ATP binding pocket of CDK-8, a cyclin-dependent kinase involved in transcriptional regulation and cancer. nih.gov

Therefore, it is hypothesized that this compound is a subject of academic and industrial interest as a potential kinase inhibitor. Its investigation is likely aimed at exploring its inhibitory activity against a panel of protein kinases relevant to cancer, inflammatory disorders, or other proliferative diseases. The pyrimidine-4,6-diol core provides a versatile platform for further structural modifications to optimize potency, selectivity, and drug-like properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromoanilino)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)14-8-9(15)12-5-13-10(8)16/h1-5,14H,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIYCUXFOGFCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=C(N=CNC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454778 | |

| Record name | 5-(3-BROMOPHENYLAMINO)PYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454685-37-1 | |

| Record name | 5-(3-BROMOPHENYLAMINO)PYRIMIDINE-4,6-DIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 3 Bromophenylamino Pyrimidine 4,6 Diol

Established Synthetic Routes to 5-(3-Bromophenylamino)pyrimidine-4,6-diol

While a direct, single-step synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically approached through multi-step sequences involving the formation of the core pyrimidine-4,6-diol ring followed by the introduction of the 5-amino and N-aryl substituents.

Key Precursors and Starting Materials

The construction of the this compound scaffold relies on the availability of key precursors. A plausible and efficient synthetic strategy commences with the synthesis of a 5-aminopyrimidine-4,6-diol intermediate.

One established method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine (B92328). researchgate.net For the synthesis of the direct precursor to our target molecule, 5-aminopyrimidine-4,6-diol, a suitable starting material would be aminomalonic acid diethyl ester.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Structure | Role in Synthesis |

| Aminomalonic acid diethyl ester | Provides the C5-amino group and the C4-C6 dicarbonyl precursor. | |

| Guanidine hydrochloride | Acts as the N-C-N component to form the pyrimidine (B1678525) ring. | |

| 3-Bromoaniline (B18343) | Introduces the 3-bromophenyl moiety to the 5-amino position. | |

| 1-Bromo-3-iodobenzene (B1265593) | An alternative arylating agent for cross-coupling reactions. |

Reaction Conditions and Mechanistic Considerations

The synthesis of this compound can be envisioned through two primary routes:

Route A: Condensation followed by N-Arylation

Formation of 5-Aminopyrimidine-4,6-diol: The initial step involves the base-catalyzed cyclocondensation of aminomalonic acid diethyl ester with guanidine hydrochloride. A strong base, such as sodium ethoxide in ethanol (B145695), is typically employed to facilitate the reaction. researchgate.net The mechanism proceeds through the formation of a guanidinium (B1211019) salt of the enolate of the malonic ester, followed by intramolecular cyclization and subsequent elimination of ethanol to yield the pyrimidine ring.

N-Arylation: The subsequent introduction of the 3-bromophenyl group onto the 5-amino position can be achieved via a Buchwald-Hartwig amination reaction. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The reaction would involve coupling 5-aminopyrimidine-4,6-diol with an aryl halide, such as 1-bromo-3-iodobenzene or 3-bromoaniline itself under specific conditions. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

Route B: Halogenation, Nucleophilic Substitution, and Hydrolysis

An alternative pathway could involve starting from a readily available pyrimidine, such as uracil.

Halogenation: Uracil can be converted to 2,4-dichloropyrimidine (B19661) using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com

Nitration and Reduction: Subsequent nitration at the 5-position followed by reduction would yield 5-amino-2,4-dichloropyrimidine.

N-Arylation: The 5-amino group could then be arylated with a 3-bromophenyl source using a Buchwald-Hartwig or similar cross-coupling reaction.

Hydrolysis: Finally, the chloro groups at the 4- and 6-positions can be hydrolyzed to the corresponding diol. This hydrolysis can often be achieved by treatment with a strong acid, such as 6 M HCl, although the conditions need to be carefully controlled to avoid undesired side reactions. nih.gov

Optimization Strategies for Yield and Purity

To enhance the yield and purity of this compound, several optimization strategies can be employed for each synthetic step.

For the initial cyclocondensation, the choice of base and solvent is critical. While sodium ethoxide in ethanol is common, other base/solvent systems could be explored to improve yields and minimize side products. Reaction temperature and time are also key parameters to optimize.

In the Buchwald-Hartwig amination step, the choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. A variety of phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, have been developed to improve the efficiency of this reaction for a wide range of substrates. youtube.com The base, often a sterically hindered alkoxide like sodium tert-butoxide, plays a critical role in the catalytic cycle.

Table 2: Potential Optimization Parameters for Synthesis

| Reaction Step | Parameter to Optimize | Potential Reagents/Conditions | Expected Outcome |

| Cyclocondensation | Base | Sodium ethoxide, Potassium carbonate | Improved yield, reduced side reactions |

| Solvent | Ethanol, Methanol, DMF | Enhanced solubility and reaction rate | |

| N-Arylation (Buchwald-Hartwig) | Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Increased catalytic activity |

| Ligand | XPhos, SPhos, BINAP, DPPF | Improved yield and substrate scope | |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Efficient deprotonation and catalyst turnover | |

| Solvent | Toluene, Dioxane, THF | Optimized solubility and reaction temperature |

Synthetic Approaches for Pyrimidine-4,6-diol Scaffold Analogs

The pyrimidine-4,6-diol scaffold serves as a versatile platform for the synthesis of a diverse range of analogs, allowing for the exploration of structure-activity relationships.

Derivatization Strategies for the Pyrimidine-4,6-diol Core

The core structure of pyrimidine-4,6-diol can be modified at several positions to generate a library of analogs.

Substitution at the 2-position: By using different amidines, ureas, or thioureas in the initial cyclocondensation reaction, various substituents can be introduced at the C2 position of the pyrimidine ring. libretexts.org

Alkylation/Arylation of Hydroxyl Groups: The hydroxyl groups at the C4 and C6 positions can be converted to alkoxy or aryloxy groups through Williamson ether synthesis.

Halogenation: The hydroxyl groups can be replaced with halogens, typically chlorine, using reagents like phosphorus oxychloride. These halogenated pyrimidines are versatile intermediates for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. researchgate.netnih.gov

Introduction of Diverse Substituents onto the Pyrimidine and Phenyl Moieties

Further diversification can be achieved by introducing a variety of substituents onto both the pyrimidine ring and the phenyl moiety of 5-(phenylamino)pyrimidine-4,6-diol analogs.

On the Phenyl Ring: Starting with different substituted anilines or aryl halides in the N-arylation step allows for the introduction of a wide array of functional groups onto the phenyl ring. These can include electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., nitro, trifluoromethyl), which can modulate the electronic properties of the molecule.

At the 5-Position of the Pyrimidine Ring: While the focus here is on the 5-amino substituent, alternative synthetic strategies could allow for the introduction of other functional groups at this position. For instance, starting with a different substituted malonic ester in the initial condensation can lead to analogs with alkyl or other groups at C5. researchgate.net

Table 3: Examples of Derivatization Strategies

| Position of Derivatization | Synthetic Strategy | Example Reagents | Resulting Functional Group |

| C2 of Pyrimidine | Cyclocondensation with substituted amidine | Acetamidine hydrochloride | Methyl group |

| C4/C6 of Pyrimidine | Halogenation | Phosphorus oxychloride (POCl₃) | Chloro groups |

| C4/C6 of Pyrimidine | Etherification (from diol) | Alkyl halide, base | Alkoxy groups |

| N-Phenyl Ring | N-Arylation with substituted aniline (B41778) | 4-Fluoroaniline | 4-Fluorophenyl group |

| C5 of Pyrimidine | Condensation with substituted malonate | Diethyl ethylmalonate | Ethyl group |

The synthetic flexibility of the pyrimidine core, combined with powerful cross-coupling methodologies, provides a robust platform for the generation of a vast chemical space around the this compound scaffold, enabling the fine-tuning of its properties for various applications.

Mechanistic Insights into the Biological Actions of 5 3 Bromophenylamino Pyrimidine 4,6 Diol

Cellular Response Mechanisms

Effects on Cellular Motility and Morphology

Information regarding the specific effects of 5-(3-Bromophenylamino)pyrimidine-4,6-diol on cellular motility and morphology is not available in the current scientific literature. Studies detailing its impact on processes such as cell migration, invasion, or changes in cellular structure have not been published.

Selectivity of Action in Normal vs. Cancerous Cells

There is no available data from comparative studies to determine the selectivity of this compound for cancerous cells over normal, healthy cells. Therefore, its differential effects and potential as a selective anticancer agent remain uncharacterized.

Structure Activity Relationship Sar Studies of 5 3 Bromophenylamino Pyrimidine 4,6 Diol Derivatives

Impact of Substitutions on the 3-Bromophenylamino Moiety

The phenylamino (B1219803) group, particularly its substitution pattern, is a critical determinant of the biological activity of this class of compounds. The nature, position, and size of substituents on the phenyl ring can drastically alter binding affinity and selectivity for a biological target.

The position of the halogen substituent on the phenyl ring is a crucial factor in determining the molecule's interaction with its target protein. The substitution pattern is defined using ortho (positions 2), meta (position 3), and para (position 4) nomenclature. youtube.comwikipedia.org Electron-donating groups generally direct new substituents to ortho and para positions, while electron-withdrawing groups tend to be meta-directors. wikipedia.org Halogens are an exception, being deactivating yet ortho/para-directing in electrophilic aromatic substitution. masterorganicchemistry.com

In the context of enzyme inhibitors, the position of a substituent like bromine dictates its ability to form key interactions within a specific pocket of the active site. The meta-position (as in the parent compound) and the para-position are most commonly explored.

Meta-Substitution: The bromine atom at the meta-position, as in 5-(3-bromophenylamino)pyrimidine-4,6-diol, can influence the electronic properties of the aniline (B41778) nitrogen and enforce a specific conformation. This position is often less sterically hindered than the ortho position, allowing for favorable entry into the binding site. In some kinase inhibitor series, meta-substitution is crucial for achieving high potency. The stability of the intermediate carbocation during synthesis and the resulting electronic distribution can favor meta-substitution under certain conditions. youtube.com

Para-Substitution: A para-substituent occupies the opposite end of the ring from the amino linker. wikipedia.org This position often extends into a deeper region of the binding pocket. Whether a para-halogen is beneficial depends entirely on the topology of the target enzyme. While the para-isomer typically has a higher melting point and lower solubility compared to ortho and meta isomers, its biological activity can be significantly different. wikipedia.org For some kinase targets, moving a substituent from the meta to the para position can lead to a dramatic loss or gain of activity, depending on whether the para-position points towards a favorable hydrophobic region or a region with steric clashes.

The choice between meta and para substitution is a critical design element, with the optimal choice being target-dependent. The subtle shift in the vector of the substituent can completely change the binding mode and affinity.

Table 1: Conceptual Impact of Halogen Positional Isomerism on Activity

| Substituent Position | Potential Interaction Area | General Steric Hindrance | Potential Impact on Activity (Target Dependent) |

|---|---|---|---|

| meta (Position 3) | Can influence ring electronics and conformation; may interact with side chains flanking the primary binding pocket. | Moderate | Often a favorable position for potency, balancing electronics and sterics. |

| para (Position 4) | Often extends into a deeper, solvent-exposed, or hydrophobic region of the binding site. | Low | Highly variable; can significantly increase or decrease potency depending on the specific topology of the target's active site. |

Beyond positional isomerism, the identity of the substituent on the phenyl ring plays a pivotal role. SAR studies on related anilinopyrimidine and pyrimido[5,4-d]pyrimidine (B1612823) kinase inhibitors have provided valuable insights. nih.govacs.org

Halogens (F, Cl, Br, I): Halogens are frequently used in drug design due to their ability to modulate lipophilicity, fill hydrophobic pockets, and form halogen bonds. In many kinase inhibitor series, a 3-bromo or 3-chloro substituent is optimal for potency. Fluorine, being smaller and more electronegative, can alter pKa and form favorable hydrogen bond-like interactions, while iodine, the largest of the common halogens, can provide strong van der Waals contacts in large hydrophobic pockets.

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2) and cyano (CN) are strong EWGs. They significantly lower the basicity of the aniline nitrogen. In one study on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, a meta-nitro substituent resulted in a highly potent pan-CDK inhibitor. acs.org This suggests that reducing the pKa of the aniline NH can be beneficial, potentially by preventing unfavorable protonation or by enhancing hydrogen bonding capabilities as a donor.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH3) and methyl (CH3) are EDGs. They increase the electron density of the phenyl ring and the basicity of the aniline nitrogen. The effect of these groups is highly target-specific. In some cases, they can improve activity, while in others, the increased basicity may be detrimental.

Bulky Groups: Introducing larger groups like trifluoromethyl (CF3) or additional substituted rings can enhance binding through interactions with larger hydrophobic regions of the active site. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, a 4-chloro-3-(trifluoromethyl)phenyl urea (B33335) moiety was found to be highly potent, indicating that a combination of halogen and bulky EWG substituents can be very effective.

Table 2: Example SAR on the Phenyl Ring of 2-Anilino-4-(thiazol-5-yl)pyrimidine Kinase Inhibitors

| Compound Ref. | Substituent (R) on Phenyl Ring | CDK9/CycT1 Ki (μM) |

|---|---|---|

| Analog 1 | H | >10 |

| Analog 2 | m-NO2 | 0.015 |

| Analog 3 | p-NO2 | 0.12 |

| Analog 4 | m-CN | 0.027 |

| Analog 5 | p-F | 1.4 |

Data derived from studies on a related 2-anilinopyrimidine scaffold. acs.org

Role of Pyrimidine (B1678525) Ring Substituents (e.g., Hydroxyl Groups, Amino Group at C5)

The core pyrimidine ring and its substituents are fundamental to the molecule's function, often acting as the primary anchor to the target protein.

Hydroxyl Groups (C4, C6): The 4,6-diol moiety is a key feature. These hydroxyl groups can exist in a tautomeric equilibrium with their keto forms (pyrimidin-4,6-dione). This arrangement is a classic β-dicarbonyl system known for its ability to chelate metal ions, such as Mg2+, which are essential cofactors in the active sites of many enzymes, particularly kinases. acs.org The two hydroxyl groups are potent hydrogen bond donors and acceptors, allowing them to form strong, directional interactions with amino acid residues (e.g., serine, threonine, aspartate) in the hinge region of a kinase or the active site of other enzymes. Studies on 4,5-dihydroxypyrimidine carboxamides have shown them to be potent HIV integrase inhibitors, where the diol motif is crucial for binding to the catalytic core. nih.gov

Amino Group at C5: The amino group at the C5 position serves as the linker connecting the pyrimidine core to the 3-bromophenyl moiety. The geometry and nature of this linker are critical. In many inhibitors, this linkage helps to position the phenyl ring in an optimal orientation for binding in a nearby hydrophobic pocket. SAR studies on related pyrimidines have shown that substitution at this position is a powerful way to modulate biological activity. nih.gov Replacing the simple amino linker with more complex or rigid groups can alter the conformational freedom of the molecule, which can be beneficial or detrimental depending on the target.

Conformational and Stereochemical Requirements for Optimal Activity

Studies on related 4-(phenylamino)pyrimido[5,4-d]pyrimidines have revealed that the molecule's conformation is significantly affected by substituents. nih.gov The presence of atoms at certain positions can cause steric clashes that force the phenyl ring to rotate out of plane with the pyrimidine core. This dihedral angle is a critical parameter for activity. An optimal, often non-planar, conformation is required to fit snugly into the ATP-binding pocket of a kinase. nih.gov

Conformational restriction, or reducing the number of accessible low-energy shapes of a molecule, is a common strategy to enhance potency. This can be achieved by introducing bulky groups that limit rotation or by incorporating the rotatable bonds into a new ring system. For example, designing conformationally constrained 4-(indolyl)-2-phenylaminopyrimidine derivatives has been a successful strategy for developing next-generation EGFR inhibitors. nih.govacs.org The goal is to "lock" the molecule into its bioactive conformation, which minimizes the entropic penalty upon binding and thus increases affinity.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR is a computational method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For anilinopyrimidine derivatives, QSAR studies have been employed to identify key molecular descriptors that govern their inhibitory potency. ijpsonline.com

These models often reveal the importance of:

Topological Descriptors: Parameters like the Wiener index and Randić's connectivity index, which describe the size, shape, and degree of branching of the molecule. nih.gov

Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. These relate to the molecule's electronic character and ability to participate in orbital interactions. nih.gov

Physicochemical Properties: Parameters like logP (lipophilicity) and molar refractivity (related to volume and polarizability).

A successful QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates and providing a deeper understanding of the factors driving potency. ijpsonline.com

Design Principles for Enhanced Potency and Selectivity

Based on the SAR of this compound and related anilinopyrimidine analogs, several key design principles emerge for developing derivatives with improved potency and selectivity:

Optimize Phenyl Ring Substitution: The substitution on the phenyl ring is a primary handle for optimization. The meta position is often a key interaction point. Exploring different halogens (F, Cl) and small, potent hydrogen-bonding groups or electron-withdrawing groups (e.g., CN) at this position can fine-tune activity. Para-substituents should also be explored to probe for deeper hydrophobic pockets.

Maintain the Core Scaffold: The 5-amino-pyrimidine-4,6-diol core is likely essential for binding, with the diol moiety acting as a critical metal-chelating or hydrogen-bonding pharmacophore. Modifications here should be conservative.

Introduce Conformational Constraints: To enhance potency and selectivity, introducing structural elements that reduce rotational freedom and lock the molecule in its bioactive conformation is a proven strategy. This could involve adding bulky groups adjacent to the C5-amino linker or cyclizing the linker back to the phenyl ring.

Target Selectivity: To achieve selectivity (e.g., for one kinase over another), exploit differences in the amino acid residues of the target active sites. A substituent that forms a favorable interaction in the desired target but causes a steric clash in an off-target protein can confer high selectivity.

By systematically applying these principles, medicinal chemists can rationally design and synthesize novel derivatives of this compound with superior therapeutic potential.

Computational and Theoretical Studies on 5 3 Bromophenylamino Pyrimidine 4,6 Diol

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a pyrimidine (B1678525) derivative, to the active site of a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

Computational studies on various 4-anilinopyrimidine and related pyrimidine scaffolds have successfully predicted their binding interactions with several key protein kinases implicated in cancer. These studies provide a model for how 5-(3-Bromophenylamino)pyrimidine-4,6-diol might interact with these targets.

EGFR Kinase Domain: A series of 2-aminopyrimidine (B69317) derivatives were designed as inhibitors for the C797S mutant of the Epidermal Growth Factor Receptor (EGFR). Molecular docking studies showed that these compounds bind in a similar pattern to known inhibitors like brigatinib. nih.gov For instance, compound A5, a 2-aminopyrimidine derivative, was predicted to form crucial hydrogen bonds within the EGFR active site. nih.gov Similarly, docking studies on thieno[2,3-d]pyrimidine (B153573) derivatives against wild-type and mutant EGFR revealed binding scores indicating strong affinity, with one compound (5b) showing a binding score of -23.94 kcal/mol. nih.gov

BRAFV600E: In the context of the BRAFV600E mutation, a known driver in various cancers, computational studies have been pivotal. Molecular docking of 1H-pyrazolo[3,4-d]pyrimidine derivatives suggested that these compounds could adopt a binding pattern similar to the established inhibitor Sorafenib at the ATP-binding site of BRAFV600E. nih.gov This indicates that the pyrimidine core can serve as a scaffold to correctly position functional groups for effective inhibition.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in angiogenesis. For a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, molecular docking and molecular dynamics simulations suggested a binding mode similar to Sorafenib within the VEGFR-2 ATP-binding site. nih.gov One promising compound from this series, 9u, demonstrated high inhibitory activity against both BRAFV600E and VEGFR-2. nih.gov

PknB: While direct docking studies of this compound with Protein kinase B (PknB) from Mycobacterium tuberculosis are unavailable, research on substituted aminopyrimidine inhibitors has been conducted. Docking studies using the PknB crystal structure (PDB: 2FUM) showed that aminopyrazole-pyrimidine compounds could form up to three hydrogen bonds with the hinge region of the kinase.

The following table summarizes representative binding affinities (docking scores) for structurally related pyrimidine derivatives against various kinase targets.

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Reference |

| Thieno[2,3-d]pyrimidine | EGFRWT | -23.94 | nih.gov |

| Anilinopyrimidines | EGFRT790M | -75.26 to -94.25 | tandfonline.com |

| 1H-pyrazolo[3,4-d]pyrimidine | BRAFV600E | Not explicitly stated in kcal/mol, but showed similar binding pattern to Sorafenib. | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine | VEGFR-2 | Not explicitly stated in kcal/mol, but showed similar binding pattern to Sorafenib. | nih.gov |

Note: Docking scores are highly dependent on the software and parameters used and are best for relative comparison within the same study.

Identification of Key Intermolecular Interactions

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For pyrimidine-based kinase inhibitors, these typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Hydrogen Bonds: For EGFR inhibitors, a common and critical interaction is the formation of a hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the kinase. nih.gov In the case of the 2-aminopyrimidine derivative A5, docking predicted two hydrogen bonds with Met793 and an additional hydrogen bond with the side chain of Lys745. nih.gov For PknB inhibitors, aminopyrazole-pyrimidine compounds are predicted to form up to three hydrogen bonds with the kinase hinge region.

Hydrophobic Interactions and Pi-Stacking: The phenylamino (B1219803) group, present in the title compound and its analogs, often engages in hydrophobic and pi-stacking interactions with residues in the ATP-binding pocket. For example, in BRD4 inhibitors with a pyrimidine-dione core, the phenyl ethylidene-amino moiety at position-5 was found to be buried deep within a hydrophobic pocket.

The table below details the key intermolecular interactions observed for analogous pyrimidine compounds with their respective kinase targets.

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 2-Aminopyrimidine | EGFRdel19/T790M/C797S | Met793, Lys745 | Hydrogen Bond | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine | BRAFV600E | Cys532, Asp594, Phe595 | Hydrogen Bond, Pi-Pi Stacking | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | nih.gov |

| Aminopyrazole-pyrimidine | PknB | Hinge Region Residues | Hydrogen Bond |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.

Analysis of Ligand-Protein Complex Stability and Dynamics

MD simulations are used to assess the stability of the docked complex. A common metric is the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD suggests that the ligand remains securely bound in the active site. For a 1H-pyrazolo[3,4-d]pyrimidine derivative (9u) docked into BRAFV600E and VEGFR-2, MD simulations confirmed that the compound remained stably bound within the ATP-binding sites, supporting the docking predictions. nih.gov Similarly, MD simulations of a thieno[2,3-d]pyrimidine derivative (5b) confirmed its stable binding to the EGFR protein over a 100 ns simulation. nih.gov Studies on marine compounds targeting BRAF V600E have also utilized MD simulations to confirm the stability of docked complexes, with stable RMSD values indicating a persistent binding mode. biointerfaceresearch.com

Conformational Changes Upon Binding

MD simulations can also reveal conformational changes in the protein upon ligand binding. These changes can be crucial for the inhibitor's mechanism of action. For instance, BRAF inhibitors are known to stabilize different conformations of the kinase (e.g., DFG-in or DFG-out), which can impact downstream signaling and the potential for drug resistance. While specific data on conformational changes induced by this compound is absent, MD studies on related BRAF inhibitors have been instrumental in understanding these dynamic processes. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be correlated with the molecule's reactivity and biological activity.

For various pyrimidine derivatives, DFT calculations have been performed to compute parameters like HOMO-LUMO energy gap (ΔE), electronegativity, and hardness. researchgate.netnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. These computational studies have shown that the calculated electronic properties are often compatible with the observed antiproliferative activities of the compounds. researchgate.net DFT has also been used to investigate the adsorption of pyrimidine derivatives onto nanomaterials like graphene oxide, providing insights into potential drug delivery systems. dergipark.org.tr

Elucidation of Electronic Properties and Molecular Orbitals

A comprehensive analysis of the electronic properties of this compound would typically be conducted using quantum chemistry methods, such as Density Functional Theory (DFT). These calculations would provide insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Key parameters that would be investigated include:

Molecular Geometry: The first step involves optimizing the three-dimensional structure of the molecule to find its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule might interact with biological targets.

Without experimental or calculated data, a specific data table for the electronic properties of this compound cannot be generated.

Tautomeric Equilibrium and Protonation State Analysis

The structure of this compound suggests the possibility of tautomerism and different protonation states, which would significantly influence its chemical behavior and biological activity.

Tautomerism: The pyrimidine-4,6-diol moiety can exist in several tautomeric forms, including the dioxo, keto-enol, and dienol forms. Computational studies would calculate the relative energies of these tautomers in various environments (e.g., in the gas phase and in different solvents) to predict the most stable form. The equilibrium between these forms is critical as different tautomers may exhibit distinct hydrogen bonding patterns and receptor interactions. General principles of keto-enol tautomerism suggest that the equilibrium position is influenced by factors like aromaticity and intramolecular hydrogen bonding. youtube.com

Protonation States: The pyrimidine ring contains nitrogen atoms that can be protonated depending on the pH of the environment. Theoretical calculations can predict the proton affinity of each potential protonation site. wikipedia.org Identifying the most likely protonation state is essential for understanding how the molecule would behave under physiological conditions, as its charge state affects solubility, membrane permeability, and binding to target proteins.

A data table detailing the relative energies of tautomers and pKa values for protonation sites would be a primary output of such a study, but this information is not currently available for this specific compound.

Ligand-Based and Structure-Based Drug Design Methodologies

In the absence of specific studies on this compound, we can describe the general drug design methodologies that would be applicable. Pyrimidine derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.govnih.gov

Ligand-Based Drug Design (LBDD): If a series of related compounds with known biological activity were available, LBDD methods could be employed. This approach involves developing a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to correlate physicochemical properties of the molecules with their biological effects.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a relevant biological target (e.g., a protein kinase or receptor) is known, SBDD techniques like molecular docking could be used. In this process, the this compound molecule would be computationally "docked" into the active site of the target protein. A scoring function would then estimate the binding affinity and predict the most favorable binding pose. This information is invaluable for optimizing the molecule to improve its potency and selectivity.

These methodologies are powerful tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov However, their application to this compound remains a prospective endeavor pending further research.

Future Directions and Research Perspectives

Strategies for Lead Optimization and Development of Next-Generation Derivatives

The development of next-generation derivatives from the core structure of 5-(3-bromophenylamino)pyrimidine-4,6-diol is a primary focus for enhancing its therapeutic profile. Lead optimization strategies will be crucial in refining the compound's efficacy, selectivity, and pharmacokinetic properties.

One key strategy involves systematic Structure-Activity Relationship (SAR) studies. By making targeted modifications to the pyrimidine (B1678525) and bromophenyl rings, researchers can identify key functional groups that influence biological activity. For instance, the introduction of different substituents at various positions on the phenyl ring could modulate the compound's binding affinity and selectivity for its biological targets. Strategic structural modifications of the pyrimidine scaffold at the 2, 4, 5, or 6 positions can lead to the generation of mono-, di-, tri-, and tetra-substituted derivatives with potentially greater affinity and selectivity for biological targets nih.govnih.gov.

Another avenue for optimization is the exploration of isosteric replacements. Replacing certain atoms or groups with others that have similar physical or chemical properties can lead to improved potency and reduced off-target effects. For example, the bromine atom could be replaced with other halogens or different functional groups to fine-tune the electronic and steric properties of the molecule.

Furthermore, the synthesis of hybrid molecules, where the this compound scaffold is combined with other pharmacophores, could lead to compounds with dual or synergistic activities. This approach has been successful in developing multi-targeted kinase inhibitors and other therapeutic agents nih.gov.

Table 1: Potential Lead Optimization Strategies

| Strategy | Rationale | Potential Outcome |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | To identify key functional groups for biological activity. | Enhanced potency and selectivity. |

| Isosteric Replacements | To improve physicochemical properties and biological activity. | Improved pharmacokinetics and reduced toxicity. |

| Hybrid Molecule Synthesis | To create compounds with dual or synergistic activities. | Novel therapeutic agents with enhanced efficacy. |

| Fluorination | To modulate electronic distribution and enhance binding interactions. | Improved metabolic stability and drug-like properties mdpi.com. |

Exploration of Novel Biological Targets and Therapeutic Applications

While the initial biological activities of pyrimidine derivatives are often centered on specific targets, there is significant potential for discovering novel therapeutic applications. The broad biological activity of the pyrimidine scaffold suggests that this compound and its derivatives could be effective against a range of diseases.

Future research will likely focus on screening this compound and its analogs against a diverse panel of biological targets. This could include various protein kinases, as dysregulation of these enzymes is common in cancer cells nih.gov. The pyrimidine scaffold is a known building block for kinase inhibitors, and derivatives of this compound may exhibit inhibitory activity against kinases involved in cancer and other diseases nih.govmdpi.com. For example, some pyrimidine derivatives have shown potential as dual inhibitors of BRD4 and PLK1, which are implicated in cancer mdpi.com.

Beyond oncology, there is potential for applications in infectious diseases. Pyrimidine biosynthesis pathways in parasites like Trypanosoma cruzi are viable drug targets, and pyrimidine analogs could be developed as anti-parasitic agents nih.gov. The pyrimidine scaffold has also been investigated for antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties nih.govresearchgate.net.

Additionally, G protein-coupled receptors (GPCRs) represent another class of potential targets. For instance, alkylpyrimidine-4,6-diol derivatives have been identified as agonists for GPR84, suggesting that derivatives of this compound could modulate GPCR activity nih.gov.

Table 2: Potential Novel Therapeutic Applications

| Therapeutic Area | Potential Target(s) | Rationale |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, Her2, VEGFR2, CDK2), BRD4, PLK1 | Pyrimidine scaffold is a common feature in kinase inhibitors nih.govmdpi.commdpi.com. |

| Infectious Diseases | Parasitic enzymes, Viral reverse transcriptase | Pyrimidine analogs can interfere with nucleic acid synthesis in pathogens nih.govresearchgate.net. |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Certain pyrimidine derivatives exhibit anti-inflammatory properties researchgate.net. |

| Cardiovascular Diseases | G protein-coupled receptors (GPCRs) | Related pyrimidine-4,6-diols have shown activity at GPCRs like GPR84 nih.gov. |

Integration of Advanced Experimental and Computational Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical and biological properties of this compound and its derivatives is essential for their development as therapeutic agents. The integration of advanced experimental and computational techniques will be pivotal in achieving a comprehensive characterization.

Experimentally, techniques such as X-ray crystallography can provide detailed insights into the three-dimensional structure of the compound and its interactions with biological targets. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are crucial for confirming the chemical structures of synthesized derivatives researchgate.netsciencepublishinggroup.com.

Computationally, molecular docking and molecular dynamics simulations can predict the binding modes and affinities of the compound with various protein targets nih.gov. These in silico methods can guide the rational design of new derivatives with improved binding characteristics. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of the compounds with their biological activities, further aiding in the design of more potent analogs.

Development of Specific Probes for Biological Research

High-quality chemical probes are invaluable tools for interrogating complex biological systems youtube.com. Derivatives of this compound could be developed into specific chemical probes to study the function of its biological targets in their native cellular environment mskcc.org.

This would involve modifying the parent compound to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering its biological activity. These probes could then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and proteomic analyses to visualize the subcellular localization of the target protein and identify its interaction partners mskcc.org. The development of such probes would not only advance our understanding of the compound's mechanism of action but also contribute to the broader field of chemical biology by providing new tools for studying fundamental cellular processes mskcc.org. For example, pyrimidine nucleoside analogues have been investigated as chemical probes to assess the replication of intracellular parasites nih.gov.

Q & A

(B) What are the standard synthetic routes for preparing 5-(3-Bromophenylamino)pyrimidine-4,6-diol, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

Core pyrimidine formation : Start with a pyrimidine-4,6-diol scaffold (e.g., 4,6-dichloropyrimidine) and introduce the bromophenylamino group via Buchwald-Hartwig amination or Ullmann coupling .

Intermediate isolation : Key intermediates include 5-(4-bromophenyl)pyrimidine-4,6-diol (CAS: 706811-25-8), synthesized via Suzuki-Miyaura cross-coupling using bromophenylboronic acid and halogenated pyrimidine precursors under palladium catalysis .

Purification : Recrystallization in polar solvents (e.g., DMSO/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .

(B) How can researchers validate the structural integrity of this compound experimentally?

Methodological Answer:

Use multimodal characterization:

- NMR spectroscopy : Compare and NMR peaks to analogues like 5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (δ = 10.55 ppm for hydroxyl groups; δ = 6.79 ppm for NH in DMSO-d) .

- Elemental analysis : Verify C, H, N, and Br percentages (e.g., theoretical: C 45.0%, H 2.6%, N 10.5%, Br 30.0%) .

- Mass spectrometry : Confirm molecular ion peaks (expected [M+H] at m/z 284.0 for CHBrNO) .

(A) How does the bromine substitution pattern (para vs. meta) on the phenyl ring influence the compound’s reactivity or biological activity?

Methodological Answer:

- Electronic effects : Meta-substitution (3-bromo) reduces steric hindrance compared to para-substitution (4-bromo), potentially enhancing binding to targets like GPR84. For example, 2-(hexylthio)pyrimidine-4,6-diol (EC = 139 nM for GPR84) shows chain-length-dependent activity, suggesting meta-bromo may optimize side-chain interactions .

- Experimental design : Synthesize both isomers and compare via:

(A) What strategies can address low aqueous solubility of this compound in biological assays?

Methodological Answer:

- Structural modifications : Introduce hydrophilic groups (e.g., sulfonate or amine) at the pyrimidine 2-position, as seen in water-soluble ligands like disodium 2-aminopyrimidine-4,6-diol .

- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation to enhance solubility without altering core structure .

- Validation : Measure solubility via HPLC-UV at 254 nm in PBS (pH 7.4) and compare partition coefficients (logP) .

(A) How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for pyrimidine-4,6-diol derivatives?

Methodological Answer:

- Systematic SAR : Fix the pyrimidine core and vary substituents (e.g., alkyl chains, linkers). For example:

- Compound 43 (2-octylamino-pyrimidine-4,6-diol) retained GPR84 agonism (EC ~139 nM), while 44 (6-octyl-pyrimidine-2,4-diol) showed reduced potency, highlighting positional sensitivity .

- Data normalization : Use internal controls (e.g., 6-OAU as a reference agonist) and standardized assay conditions (e.g., calcium flux assays in HEK293 cells) .

- Advanced analytics : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

(A) What analytical methods are recommended for detecting trace impurities (e.g., genotoxic nitro derivatives) in this compound?

Methodological Answer:

- LC-QTOF-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for impurities like 5-nitro-2-(propylthio)pyrimidine-4,6-diol (LOD ≤ 0.1 ppm) .

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to simulate degradation pathways .

- Validation : Follow ICH Q3A guidelines for impurity profiling and threshold determination .

(B) What are the primary research applications of pyrimidine-4,6-diol derivatives in medicinal chemistry?

Methodological Answer:

- GPR84 agonism : Optimize carbon chain length (C9–C14) for high-potency ligands (e.g., 6-nonylpyridine-2,4-diol, EC = 0.189 nM) .

- Enzyme inhibition : Analogues like oxypurinol (xanthine oxidase inhibitor) guide design of pyrimidine-based inhibitors .

- Tool compounds : Use radiolabeled derivatives (e.g., -tagged) for target engagement studies in inflammatory disease models .

(A) How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- Pharmacokinetic screening : In ICR mice (10 mg/kg PO), measure C and AUC to assess bioavailability. Compound 51 achieved C = 229 ± 24.3 ng/mL and F% = 24.3% .

- Prodrug strategies : Mask hydroxyl groups with acetyl or phosphate esters to enhance absorption, followed by enzymatic cleavage in vivo .

- Toxicology : Conduct CYP450 inhibition assays and hERG channel screening to mitigate off-target risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.